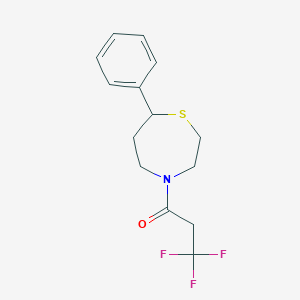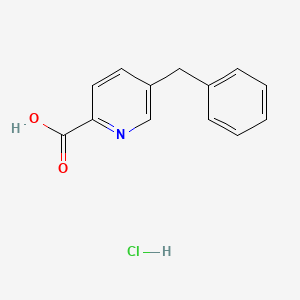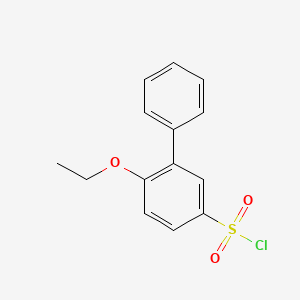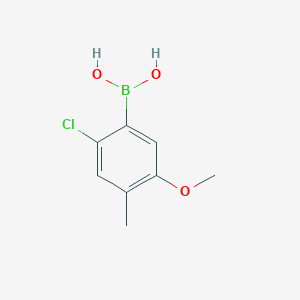
N-(3-methylphenyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-methylphenyl)pyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases . The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a carboxamide group and a 3-methylphenyl group . The empirical formula is C12H17N3O , and the molecular weight is 219.28 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, pyrrolidine derivatives are known to be versatile in chemical reactions . They can undergo various transformations, including ring construction and functionalization .Wissenschaftliche Forschungsanwendungen
Discovery of Potential Therapeutic Agents
One area of application involves the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily. Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified them as potent and selective Met kinase inhibitors. These compounds have shown promising in vivo efficacy and favorable pharmacokinetic profiles, advancing into phase I clinical trials due to their excellent efficacy against Met-dependent tumors (G. M. Schroeder et al., 2009).
Histone Deacetylase Inhibitors
Another application is found in the development of histone deacetylase (HDAC) inhibitors, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103). This compound is an isotype-selective small molecule HDAC inhibitor with significant antitumor activity, indicating potential as an anticancer drug (Nancy Z. Zhou et al., 2008).
Antidepressant and Nootropic Agents
The synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have also been explored for potential antidepressant and nootropic activities. These compounds exhibited significant antidepressant and nootropic activities in a dose-dependent manner, suggesting the 2-azetidinone skeleton's potential as a CNS active agent (Asha B. Thomas et al., 2016).
HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors
Research on 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide–methanol has highlighted its potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This showcases the application of N-(3-methylphenyl)pyrrolidine-1-carboxamide derivatives in the development of antiviral therapies (R. Tamazyan et al., 2007).
Minor Groove DNA Binders as Antimicrobial Agents
Additionally, a new series of short pyrrole tetraamides related to the linked bis-netropsins and bis-distamycins has been described, with strong antibacterial activity linked to their submicromolar DNA binding affinity. This research underscores the role of this compound derivatives in antimicrobial strategies (N. Dyatkina et al., 2002).
Zukünftige Richtungen
Pyrrolidine derivatives, including “N-(3-methylphenyl)pyrrolidine-1-carboxamide”, hold promise in the field of drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on exploring different synthetic strategies, studying their mechanisms of action, and evaluating their potential as therapeutic agents .
Wirkmechanismus
Target of Action
Pyrrolidine derivatives have been reported to exhibit selectivity towards various biological targets .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets, leading to changes in cellular processes . The exact interaction and resulting changes for this compound remain to be elucidated.
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biochemical pathways, influencing a range of biological activities .
Result of Action
Pyrrolidine derivatives have been reported to exhibit a variety of biological activities .
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-5-4-6-11(9-10)13-12(15)14-7-2-3-8-14/h4-6,9H,2-3,7-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAXIZXGDZHLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-(2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2947254.png)





![(3As,6aR)-2,2-dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2947263.png)
![3-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2947264.png)
![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol](/img/structure/B2947265.png)

![6-[(5-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2947267.png)
![1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2947270.png)

![methyl 6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2947275.png)
